molecular formula C22H22N4O4S B2740242 N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide CAS No. 894021-60-4

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide

Cat. No. B2740242
CAS RN: 894021-60-4
M. Wt: 438.5
InChI Key: FGMHUONBFMYZMR-UHFFFAOYSA-N
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Description

This compound is a derivative of thiazolo[3,2-b][1,2,4]triazole, which is an important heterocyclic compound . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .


Synthesis Analysis

The synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives has been a subject of research, and various synthetic protocols have been developed . These include condensation reactions, annulation of a multiple bond or thiirane ring, and C–H functionalization of the thiazole moiety .


Molecular Structure Analysis

Thiazoles contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .


Chemical Reactions Analysis

The chemical reactions of thiazolo[3,2-b][1,2,4]triazole derivatives can be categorized into a few groups: condensation reactions, annulation of a multiple bond or thiirane ring, and via C–H functionalization of the thiazole moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazoles can vary depending on the substituents on the thiazole ring . Thiazoles resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Antimicrobial Activity

Research has explored the antimicrobial potential of thiazole derivatives, including compounds similar to "N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide." For instance, Desai et al. (2013) synthesized a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, which showed significant in vitro antibacterial and antifungal activities, suggesting a potential avenue for therapeutic intervention against microbial diseases (Desai, Rajpara, & Joshi, 2013).

Anti-inflammatory and Analgesic Agents

Abu-Hashem et al. (2020) explored the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, leading to derivatives with significant analgesic and anti-inflammatory activities. These findings suggest the potential use of such compounds in developing new therapeutic agents for inflammation and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Synthesis Methodologies

The development of efficient synthesis methods for thiazole derivatives is crucial for their application in medicinal chemistry. Xiong et al. (2018) demonstrated a [Cp*RhIII]-catalyzed annulation process that affords 2-aryl quinazolin-4(3H)-one derivatives, showcasing advanced techniques in the synthesis of complex molecules (Xiong, Xu, Sun, & Cheng, 2018).

Type II Diabetes Inhibitory Activity

Compounds similar to "this compound" have been tested for Type II diabetes inhibitory activity. Mor et al. (2022) investigated N'-arylidene-2-((7-methylbenzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetohydrazides, revealing promising results comparable to the standard drug acarbose (Mor, Sindhu, Khatri, Punia, & Jakhar, 2022).

Antioxidant Properties

The antioxidant capabilities of thiazole derivatives are another area of interest. Pillai et al. (2019) synthesized Schiff bases containing 1,2,4-triazole and pyrazole rings, which displayed significant antioxidant potential, suggesting their utility in combating oxidative stress-related diseases (Pillai, Karrouchi, Fettach, Armaković, Armaković, Brik, Taoufik, Radi, El Abbes Faouzi, & Ansar, 2019).

Future Directions

The development of new thiazolo[3,2-b][1,2,4]triazole derivatives with improved biological activities and safer profiles is an important area of research . This includes the design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-28-17-7-4-14(5-8-17)21(27)23-11-10-16-13-31-22-24-20(25-26(16)22)15-6-9-18(29-2)19(12-15)30-3/h4-9,12-13H,10-11H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMHUONBFMYZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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